![molecular formula C20H26N2O2 B1531021 N-(3-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide CAS No. 1020056-90-9](/img/structure/B1531021.png)
N-(3-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide
Overview
Description
N-(3-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide is a useful research compound. Its molecular formula is C20H26N2O2 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
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Biological Activity
N-(3-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide, with the chemical formula CHNO and a molecular weight of 326.44 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings.
The synthesis of this compound typically involves the coupling of 4-amino-2-methylphenol with 2-[4-(tert-butyl)phenoxy]propanoic acid, often facilitated by coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine). The product is purified through recrystallization or column chromatography to achieve the desired purity .
Anticancer Potential
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives exhibiting structural similarities have shown significant cytotoxic activity against various cancer cell lines. A notable example includes compounds with IC values in the micromolar range against MCF-7 and HCT-116 cell lines, suggesting their potential as anticancer agents .
Compound | IC (µM) | Cell Line |
---|---|---|
Example A | 0.48 | MCF-7 |
Example B | 0.19 | HCT-116 |
The proposed mechanism of action for these compounds includes the induction of apoptosis in cancer cells through activation of caspases, which are crucial for the apoptotic process. Flow cytometry analysis has shown that these compounds can arrest cell proliferation at the G1 phase and trigger apoptotic pathways .
Case Studies
- Study on Neuroprotective Effects : A study investigated a related compound's ability to protect astrocytes from amyloid-beta-induced toxicity. The results indicated that the compound could reduce levels of TNF-α and free radicals in cell cultures, demonstrating neuroprotective properties .
- In Vivo Efficacy : In vivo models have shown mixed results regarding the efficacy of similar compounds in reducing amyloid-beta levels in the brain. While some studies reported significant reductions in amyloid levels with certain treatments, others indicated limited bioavailability affecting therapeutic outcomes .
Future Directions and Applications
The biological activity of this compound suggests its potential applications in drug development, particularly in oncology and neurodegenerative diseases. Further research is warranted to explore its efficacy and safety profiles in clinical settings.
Scientific Research Applications
Medicinal Chemistry
N-(3-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide has garnered attention for its potential biological activities:
- Antitumor Activity : Similar compounds have demonstrated selective cytotoxicity against various cancer cell lines, indicating that this compound may also exhibit antitumor properties. For example, related phenyl derivatives have been shown to induce apoptosis in tumor cells through specific signaling pathways involving cytochrome P450 enzymes.
- Enzyme Inhibition : The amino group in the structure allows for interactions with various enzymes, making it a candidate for enzyme inhibitors in cancer therapy and metabolic disorders.
Organic Synthesis
The compound acts as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals:
- Synthesis of Biologically Active Molecules : It serves as a building block for synthesizing enzyme inhibitors and receptor ligands, which are critical in drug development .
Material Science
In industrial applications, this compound is utilized in producing advanced materials and polymers with specific properties:
- Polymer Production : The compound can be used to create polymers that exhibit desired mechanical and thermal properties, which are essential in various industrial applications.
Case Study 1: Antitumor Activity
Research has indicated that compounds similar to this compound can selectively target cancer cells, leading to apoptosis through the activation of specific pathways. This suggests potential applications in developing new cancer therapies .
Case Study 2: Enzyme Inhibition
A study on structurally related compounds revealed their effectiveness as enzyme inhibitors, highlighting the potential for this compound to be explored further in therapeutic contexts, particularly for metabolic diseases .
Properties
IUPAC Name |
N-(3-amino-2-methylphenyl)-2-(4-tert-butylphenoxy)propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-13-17(21)7-6-8-18(13)22-19(23)14(2)24-16-11-9-15(10-12-16)20(3,4)5/h6-12,14H,21H2,1-5H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEEIQZQZELWCIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C(C)OC2=CC=C(C=C2)C(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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